molecular formula C10H11BrO B7873078 1-(2-Bromophenyl)but-3-en-1-ol

1-(2-Bromophenyl)but-3-en-1-ol

Cat. No.: B7873078
M. Wt: 227.10 g/mol
InChI Key: HRJSZAWYUFGFTL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)but-3-en-1-ol is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Aryl-Naphthols : A study by Aiken et al. (2015) describes the use of 1-Aryl-1-(2-bromophenyl)but-2-yn-1-ols in the synthesis of 4-aryl-2-naphthols, which are then transformed into photochromic naphthopyrans. This application is significant in the field of organic synthesis and photochromic materials (Aiken, Armitage, Gabbutt, & Heron, 2015).

  • Synthesis of α-Methylenebutyrolactones : MatsudaIsamu (1978) explored the use of 3-Bromo-3-buten-1-ols derived from this compound in synthesizing α-methylenebutyrolactones, which are important in medicinal chemistry (MatsudaIsamu, 1978).

  • Synthesis of Bromo-Derivatives : Nedzelskytė et al. (2007) investigated the synthesis of bromo-derivatives of 1-Phenylpyrazol-3-ol using 1-(2-Bromophenyl)but-3-en-1-ol. These derivatives are useful in various chemical synthesis applications (Nedzelskytė, Martynaitis, Šačkus, Eller, & Holzer, 2007).

  • Nonlinear Optical Properties : D’silva et al. (2012) conducted a study on the nonlinear optical properties of Br and NO2 substituted chalcone derivatives, which include derivatives of this compound. This research is significant for applications in nonlinear optics and photonics (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).

  • Optical and Charge Transport Properties : Shkir et al. (2019) reported on the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including those derived from this compound. This study highlights their potential use in semiconductor devices and organic electronics (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

  • Synthesis of Biofuels : Mack et al. (2014) investigated the potential of biofuels derived from microorganism metabolism, including 3-methyl-2-buten-1-ol, a compound related to this compound, as anti-knock additives in fuels (Mack, Rapp, Broeckelmann, Lee, Lee, & Dibble, 2014).

Properties

IUPAC Name

1-(2-bromophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJSZAWYUFGFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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